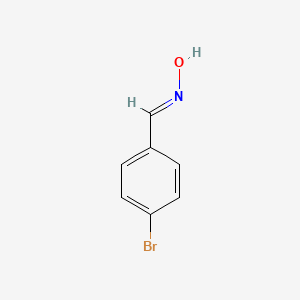

4-Bromobenzaldehyde oxime

Description

Significance of Oxime Functionality in Contemporary Chemical Research

The oxime functional group (-C=N-OH) is of great importance in modern chemistry due to its versatile reactivity. researchgate.netrsc.org Oximes are key intermediates in the synthesis of a wide array of nitrogen-containing compounds, including amines, nitriles, and various heterocyclic structures. nih.govresearchgate.net Their ability to undergo reactions like the Beckmann rearrangement to form amides is a cornerstone of industrial processes, such as the production of nylon-6 from cyclohexanone (B45756) oxime. smolecule.comacs.org

Furthermore, oximes and their derivatives exhibit a broad spectrum of biological activities, finding applications in medicine and agriculture. researchgate.netrsc.orgjuniperpublishers.com They are integral components in certain pharmaceuticals and are investigated for their potential as antimicrobial and anticancer agents. smolecule.comnih.gov The oxime group's capacity for ligation chemistry, forming stable bonds with other molecules, makes it a valuable tool in bioconjugation and materials science. researchgate.netjuniperpublishers.com

Historical Context of 4-Bromobenzaldehyde (B125591) Oxime in Chemical Transformations

The study of oximes dates back to the 19th century with their discovery by Victor Meyer. numberanalytics.com Since then, their chemistry has been extensively explored. While the specific historical timeline of 4-bromobenzaldehyde oxime is not as prominently documented as some other oximes, its utility is rooted in the fundamental reactions of the oxime functional group.

Historically, the primary transformations involving aldoximes like this compound have been their conversion to other functional groups. For instance, the dehydration of aldoximes to nitriles is a classic and widely used reaction. Additionally, the reduction of oximes to primary amines has been a standard synthetic procedure for many years. The presence of the bromo-substituent on the aromatic ring has also allowed for its use in cross-coupling reactions, a field that has seen significant development over the past few decades.

Scope and Research Trajectories Pertaining to this compound

Current research involving this compound is expanding into several key areas. In organic synthesis, it continues to serve as a precursor for more intricate molecules. smolecule.com For example, it is used to synthesize substituted benzonitriles, which are themselves valuable intermediates. smolecule.com

A significant area of investigation is its use in the synthesis of heterocyclic compounds through cyclization reactions. smolecule.com The reactivity of the oxime group, combined with the potential for functionalization at the bromine position, allows for the construction of diverse ring systems.

Furthermore, there is growing interest in the material science applications of this compound. Studies have explored its role in crystal engineering, where its ability to form hydrogen bonds can influence the self-assembly and packing of crystal structures. smolecule.com This has potential implications for the design of new materials with specific properties. The development of new catalytic systems also utilizes this compound as a substrate to test the efficiency and reusability of catalysts in reactions like oxidative deprotection. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(4-bromophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIZGAXKZZRCBN-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromobenzaldehyde Oxime

Optimized Approaches for the Formation of 4-Bromobenzaldehyde (B125591) Oxime

Conventional Condensation Reactions with Hydroxylamine (B1172632) Derivatives

The most traditional and widely employed method for synthesizing 4-bromobenzaldehyde oxime is the direct condensation of 4-bromobenzaldehyde with a hydroxylamine derivative, typically hydroxylamine hydrochloride. smolecule.comrsc.orggoogle.com This reaction is generally carried out in a suitable solvent and requires a base to neutralize the hydrochloric acid liberated from the hydroxylamine salt, thereby driving the reaction towards the oxime product.

Commonly used bases include sodium acetate, pyridine (B92270), and triethylamine. smolecule.comrsc.org The choice of solvent and base can influence the reaction rate and the purity of the final product. For instance, a typical laboratory-scale synthesis involves reacting 4-bromobenzaldehyde with hydroxylamine hydrochloride in ethanol (B145695) or dichloromethane, with pyridine added as the base. rsc.org This method has been reported to produce this compound in high yields, often around 87%. smolecule.comrsc.org

Table 1: Conventional Synthesis of this compound

| Reactants | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromobenzaldehyde, Hydroxylamine Hydrochloride | Sodium Acetate | Not specified | Condensation | ~87% | smolecule.com |

| 4-Bromobenzaldehyde, Hydroxylamine Hydrochloride | Pyridine | Dichloromethane (CH2Cl2) | Stirred at room temperature for 20 h | 87% | rsc.org |

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

To overcome the often lengthy reaction times associated with conventional methods, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the formation of oximes. uns.ac.id This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a dramatic reduction in reaction time, often from hours to mere minutes. nih.govresearchgate.net

Several studies have demonstrated the effectiveness of microwave irradiation for the synthesis of this compound. In a solvent-free approach, a mixture of 4-bromobenzaldehyde, hydroxylamine hydrochloride, and a solid support or catalyst is irradiated. nih.govresearchgate.net For aldehydes with electron-withdrawing groups like 4-bromobenzaldehyde, this method can be highly efficient. One study reported the formation of 80% this compound alongside 20% 4-bromobenzonitrile (B114466) in just 5 minutes at 100 W power. nih.govresearchgate.net The efficiency of these protocols is further enhanced by the fact that they can be performed under solvent-free ("dry media") conditions, which aligns with the principles of green chemistry. semanticscholar.org

Furthermore, the selectivity of the microwave-assisted reaction can be controlled by the addition of a base. When sodium carbonate (Na₂CO₃) was included in the reaction mixture, the formation of the nitrile byproduct was suppressed, leading to a quantitative conversion to this compound exclusively. nih.gov

Table 2: Microwave-Assisted Synthesis of this compound

| Reactants | Catalyst/Base | Conditions | Time | Product Ratio (Oxime:Nitrile) | Reference |

|---|---|---|---|---|---|

| 4-Bromobenzaldehyde, Hydroxylamine HCl | TiO₂ | 100 W, Solvent-free | 5 min | 80:20 | nih.govresearchgate.net |

| 4-Bromobenzaldehyde, Hydroxylamine HCl | Na₂CO₃ | 100 W, Solvent-free | 5 min | 100:0 | nih.gov |

Stereoselective Synthesis of this compound Isomers

A critical aspect of oxime chemistry is the existence of stereoisomers. As an aldoxime, this compound can exist as two geometric isomers, designated as (Z) and (E). The spatial arrangement of the hydroxyl group relative to the hydrogen atom on the imine carbon defines these isomers, which can possess different physical properties and chemical reactivity.

Control and Isolation of (Z)- and (E)-Stereoisomers

Achieving stereocontrol in the synthesis of this compound is a significant challenge, as many synthetic procedures yield a mixture of both isomers. umich.edu However, specific strategies have been developed to selectively obtain or isolate one isomer over the other.

The E/Z isomerization of oximes is known to be catalyzed by acids. thieme-connect.de This principle can be exploited to control the isomeric ratio. Generally, the (E)-isomer is the more thermodynamically stable form and can be obtained by using a catalytic amount of a strong acid, such as hydrogen chloride. thieme-connect.de

Conversely, the less stable (Z)-isomer can be favored and isolated under specific conditions. One effective method involves treating the oxime with a stoichiometric amount of a strong acid like hydrogen chloride or a Lewis acid such as boron trifluoride. This procedure leads to the formation of the salt of the (Z)-isomer, which can be isolated. thieme-connect.de Additionally, some research suggests that microwave-assisted synthesis in water can selectively produce the (Z)-aldoxime in excellent yield. semanticscholar.org

Table 3: Stereoselective Control in this compound Synthesis

| Target Isomer | Method/Reagent | Rationale | Reference |

|---|---|---|---|

| (E)-isomer | Catalytic amount of acid (e.g., HCl) | Isomerization to the thermodynamically more stable E-form. | thieme-connect.de |

| (Z)-isomer | Stoichiometric amount of acid (e.g., HCl, BF₃) | Formation and isolation of the Z-isomer salt. | thieme-connect.de |

Mechanistic Insights into Stereoselectivity

The mechanism underlying the stereoselectivity in oxime synthesis and isomerization is rooted in the reaction pathway under acidic conditions. The E/Z interconversion is believed to proceed through a protonated intermediate. thieme-connect.de

Under acidic conditions, the oxime's nitrogen or oxygen atom can be protonated. The key step for isomerization is the reversible addition-elimination of a nucleophile (such as a chloride ion when HCl is used) to the C=N double bond. This process allows for rotation around the C-N single bond in the tetrahedral intermediate, leading to the formation of both (E) and (Z) isomers. When only a catalytic amount of acid is present, the system is allowed to reach thermal equilibrium, which favors the more stable (E)-isomer. thieme-connect.de

When a stoichiometric amount of acid is used, the less stable (Z)-isomer, which may form under kinetic control or be present in the initial mixture, can be trapped and precipitated as its corresponding salt. This prevents it from re-equilibrating back to the more stable (E)-form, thus allowing for its isolation. thieme-connect.de The precise mechanism for the observed selectivity in microwave-assisted synthesis in water is less clearly defined but is likely related to kinetically controlled proton transfer and condensation steps in the aqueous medium under rapid heating.

Green Chemistry Approaches to this compound Synthesis

Traditional methods for synthesizing oximes often involve the use of hazardous organic solvents and stoichiometric amounts of reagents, leading to significant environmental concerns. ijprajournal.com Green chemistry seeks to address these issues by developing alternative synthetic routes that are safer, more efficient, and sustainable.

Solvent-Free and Aqueous Reaction Environments

A significant stride in the green synthesis of this compound involves the elimination or replacement of conventional organic solvents. Solvent-free, or neat, reactions and the use of water as a reaction medium are at the forefront of this approach.

Microwave-assisted solvent-free synthesis has emerged as a rapid and efficient method for producing aldoximes. researchgate.netnih.gov In one notable approach, a mixture of an aldehyde, hydroxylamine hydrochloride, and a base such as sodium carbonate is irradiated with microwaves. nih.gov This method offers a significant reduction in reaction time and eliminates the need for a solvent. nih.gov Another solvent-less protocol utilizes bismuth(III) oxide (Bi₂O₃) as a catalyst under grinding conditions, providing a convenient and non-polluting alternative for oxime preparation. nih.gov

The use of water as a solvent is another key aspect of green oxime synthesis. ijprajournal.com Research has demonstrated that the synthesis of aryl oximes, including this compound, can be efficiently carried out in mineral water at room temperature. ias.ac.in This catalyst-free method is not only environmentally friendly but also economical and practical for industrial applications. ias.ac.in The natural minerals present in mineral water can facilitate the reaction, making it a viable alternative to purified water or organic solvents. ias.ac.in

Microwave irradiation has also been successfully combined with aqueous media for oxime synthesis. researchgate.net This combination leverages the efficient heating of water by microwaves to accelerate the reaction, often leading to high yields in short reaction times. researchgate.net

Table 1: Comparison of Solvent-Free and Aqueous Methods for Aldoxime Synthesis

| Method | Catalyst/Promoter | Reaction Conditions | Substrate Scope | Yield | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted Solvent-Free | Sodium Carbonate | 100 W, 5 min | Aldehydes | Quantitative conversion | nih.gov |

| Grindstone Chemistry | Bismuth(III) Oxide | Grinding, Room Temp. | Aldehydes & Ketones | Good to excellent | nih.gov |

| Aqueous Synthesis | Mineral Water | Room Temperature, 10 min | Aryl Aldehydes | Up to 99% | ias.ac.in |

| Microwave-Assisted Aqueous | None | Microwave irradiation | Carbonyl Compounds | High | researchgate.net |

Sustainable Catalytic Systems for Oxime Production

The development of recoverable and reusable catalysts is a critical component of green chemistry, minimizing waste and improving the economic viability of synthetic processes.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. nih.govnih.gov Titanium dioxide (TiO₂) has been employed as a heterogeneous catalyst in the microwave-assisted synthesis of oximes from aldehydes bearing electron-withdrawing groups. nih.gov While TiO₂ can promote the formation of nitriles from aldehydes with electron-donating groups, the addition of a base like sodium hydroxide (B78521) or sodium carbonate to the reaction mixture exclusively yields the oxime with 100% conversion. researchgate.net

Zinc oxide (ZnO) has also been described as a catalyst for the solventless synthesis of aldoximes at elevated temperatures. nih.gov More advanced catalytic systems include copper oxide nanoparticles supported on porous carbon materials (CuO/PCM). nih.govnih.govacs.org These nanocatalysts have shown promise in the synthesis of N-arylamides from aldoximes and can be recycled and reused multiple times with minimal loss of activity. nih.govnih.gov

Recent innovations in catalysis include the use of metal-organic frameworks (MOFs) and supported ionic liquids as catalysts for oxime synthesis. cem.com These materials offer high surface area and tunable properties, making them effective and recyclable catalysts. cem.com Electrocatalysis presents another frontier, with zinc-based catalysts being used for the one-step synthesis of oximes from nitrites and aldehydes in acidic electrolytes, demonstrating high yield, selectivity, and long-term stability. rsc.orgrsc.org

Furthermore, platinum-based catalysts, such as 5% Pt/C, have been found to be effective and reusable for the hydrogenation of halogenated benzaldoximes, a subsequent reaction for some applications of this compound. google.com

Table 2: Overview of Sustainable Catalysts for Oxime Synthesis

| Catalyst | Catalyst Type | Reaction Environment | Key Advantages | Reusability | Reference |

|---|---|---|---|---|---|

| Titanium Dioxide (TiO₂) | Heterogeneous | Solvent-Free, Microwave | Inexpensive, Non-toxic | Yes | researchgate.netnih.gov |

| Zinc Oxide (ZnO) | Heterogeneous | Solvent-Free | Readily available | Not specified | nih.gov |

| Bismuth(III) Oxide (Bi₂O₃) | Heterogeneous | Solvent-Free, Grinding | Mild conditions, Non-toxic | Not specified | nih.gov |

| CuO/Porous Carbon (CuO/PCM) | Heterogeneous Nanocatalyst | Organic Solvent | Recyclable, Robust | Yes, up to 5 cycles | nih.govnih.gov |

| Zinc-based catalyst (M-ZnNSs) | Electrocatalyst | Acidic Electrolyte | High yield and selectivity, Stable | Yes, >100 h | rsc.orgrsc.org |

| 5% Platinum on Carbon (Pt/C) | Heterogeneous | Ethanol with HCl | Mild conditions, Reusable | Yes | google.com |

Reactivity Profiles and Mechanistic Investigations of 4 Bromobenzaldehyde Oxime

Diversification through the Oxime Functional Group

The oxime functional group of 4-bromobenzaldehyde (B125591) oxime serves as a versatile platform for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures. This section explores the conversion of the oxime into nitriles, its participation in cycloaddition reactions to form heterocyclic systems, and its derivatization into oxime ethers and esters, which are valuable advanced intermediates.

Synthesis of Nitrile Derivatives from 4-Bromobenzaldehyde Oxime

The dehydration of aldoximes to nitriles is a fundamental transformation in organic synthesis. mdpi.com this compound can be efficiently converted to 4-bromobenzonitrile (B114466), a valuable synthetic intermediate. rsc.orgnih.gov This transformation can be achieved using various reagents and conditions, often involving acid catalysis or microwave assistance. nih.govresearchgate.net

One modern and efficient method involves the use of a stable fluorosulfuryl imidazolium (B1220033) salt, which acts as a promoter for the β-elimination of the oxime. rsc.orgsemanticscholar.org This method boasts high yields, with reports of up to 98% conversion of this compound to 4-bromobenzonitrile at room temperature in a short reaction time. rsc.orgnih.gov The reaction proceeds through the formation of a sulfonyl ester intermediate, which then undergoes elimination to furnish the nitrile. rsc.org

Another approach utilizes microwave irradiation in the presence of titanium dioxide (TiO₂) and hydroxylamine (B1172632) hydrochloride. mdpi.comnih.gov While this method also effectively produces 4-bromobenzonitrile, the yields can be influenced by the reaction conditions. nih.gov The use of acid salts like sodium bisulfate has also been reported for the conversion of various aldoximes, including bromo-substituted benzaldoximes, to their corresponding nitriles. google.com

The synthesis of 4-bromobenzonitrile from this compound is a key step in the preparation of various fine chemicals and pharmaceutical precursors. guidechem.com

Table 1: Selected Methods for the Synthesis of 4-Bromobenzonitrile from this compound

| Reagent/Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Fluorosulfuryl imidazolium salt/TEA | Acetonitrile | Room Temperature, 10 min | 98 | rsc.orgsemanticscholar.org |

| TiO₂/NH₂OH·HCl | Solvent-free | Microwave, 100W, 5 min | 80 (conversion) | nih.gov |

| Sodium Bisulfate | Xylenes | Reflux | High | google.com |

Cycloaddition Reactions Leading to Heterocyclic Frameworks (e.g., Isoxazoles)

The oxime functionality of this compound is a precursor to nitrile oxides, which are highly reactive 1,3-dipoles. These in-situ generated nitrile oxides readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to construct five-membered heterocyclic rings like isoxazoles and isoxazolines. core.ac.uknih.govresearchgate.net This method is a powerful tool for the synthesis of complex molecules, as the isoxazole (B147169) ring is a core structure in many biologically active compounds and pharmaceutical agents. core.ac.uk

A common method for generating the nitrile oxide from this compound involves oxidation. core.ac.ukresearchgate.net Hypervalent iodine(III) reagents, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB, Koser's reagent), are effective oxidants for this transformation, offering a green chemistry approach that proceeds at room temperature. core.ac.uk The resulting 4-bromobenzonitrile oxide can then react with a suitable alkene or alkyne to afford the corresponding isoxazole or isoxazoline (B3343090) derivative in moderate to high yields. core.ac.uk For instance, the reaction of (E)-4-bromobenzaldehyde oxime with an unsaturated substrate in the presence of Koser's reagent yielded the corresponding 3,4-substituted isoxazole in 90% yield. core.ac.uk

Other oxidizing systems, such as tert-butyl hypoiodite (B1233010) (t-BuOI) and a combination of NaCl, Oxone, and Na₂CO₃, have also been successfully employed for the in-situ generation of nitrile oxides from aldoximes and their subsequent cycloaddition. researchgate.net The choice of dipolarophile dictates the final product; for example, reaction with alkenes leads to isoxazolines, while reaction with alkynes yields isoxazoles. nih.govresearchgate.net

The intramolecular version of this cycloaddition, where the alkene or alkyne is tethered to the benzaldehyde (B42025) oxime core, provides an efficient route to condensed isoxazole derivatives. nih.gov

Table 2: Examples of Cycloaddition Reactions of this compound

| Oxidant | Dipolarophile | Product Type | Yield (%) | Reference |

| Koser's Reagent | Unsaturated substrate | 3,4-substituted isoxazole | 90 | core.ac.uk |

| NaOCl | (cyclopenta-2,4-dienylidenemethylene)dibenzene | Isoxazoline | - | dergipark.org.tr |

| t-BuOI | Alkenes/Alkynes | Isoxazolines/Isoxazoles | - | researchgate.net |

Exploration of Oxime Ethers and Esters as Advanced Intermediates

The hydroxyl group of this compound can be readily derivatized to form oxime ethers and esters. rsc.orgpolyu.edu.hknih.govorganic-chemistry.org These derivatives are not merely protected forms of the oxime but are valuable advanced intermediates in their own right, exhibiting unique reactivity and finding applications in various synthetic methodologies. rsc.orgnih.gov

Oxime ethers can be synthesized by reacting this compound with alkyl halides in the presence of a base. polyu.edu.hk For example, (Z)-4-bromobenzaldehyde O-trityl oxime was synthesized in 92% yield by reacting this compound with triphenylmethanol (B194598) in the presence of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). rsc.org Another convenient method involves the use of potassium hydroxide (B78521) in aqueous dimethyl sulfoxide (B87167) (DMSO). polyu.edu.hk These oxime ethers can serve as directing groups in transition metal-catalyzed C-H functionalization reactions, enabling selective transformations at positions that would otherwise be difficult to access. nih.govrsc.org

Oxime esters, on the other hand, can be prepared by the esterification of this compound with carboxylic acids or their derivatives. nih.govorganic-chemistry.org A practical method for this transformation employs N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. organic-chemistry.org Recently, a visible-light-mediated three-component reaction of aldehydes, anilines, and N-hydroxyphthalimide (NHPI) esters has emerged as a novel route to oxime esters. nih.gov Oxime esters are recognized as useful scaffolds in organic synthesis and have been utilized as photoinitiators in various chemical transformations. nih.gov

Both oxime ethers and esters of this compound represent a class of versatile intermediates, expanding the synthetic utility of the parent oxime and providing access to a wider range of complex molecular structures.

Metal-Mediated and Catalytic Transformations of this compound

The presence of both a bromine atom and an oxime functional group makes this compound an interesting substrate for metal-mediated and catalytic transformations. The bromine atom is amenable to various cross-coupling reactions, while the oxime moiety can participate in or direct catalytic processes.

Role of Transition Metal Catalysts in Functionalization

Transition metal catalysts, particularly palladium, play a crucial role in the functionalization of 4-bromobenzaldehyde and its derivatives. mdpi.com The bromine atom on the aromatic ring is a handle for classic palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. While these reactions are typically performed on the aldehyde, the oxime derivative can also be a substrate, or the cross-coupling can be performed prior to the formation of the oxime.

Furthermore, the oxime group itself can act as a directing group in palladium-catalyzed C-H functionalization reactions. nih.govrsc.org This strategy allows for the selective activation and subsequent modification of C-H bonds at positions ortho to the oxime group. O-methyl oximes, for instance, have been effectively used to direct ortho-C-H halogenation. rsc.org This directed functionalization provides a pathway to di-substituted aromatic compounds that can be further elaborated.

Copper catalysts have also been employed in reactions involving derivatives of this compound. For example, copper(I)-catalyzed cycloaddition reactions between in-situ generated nitrile oxides and terminal acetylenes provide a regioselective synthesis of 3,5-disubstituted isoxazoles. organic-chemistry.org In some cycloaddition reactions leading to isoxazolines, copper(II) chloride has been used as a catalyst in a multi-component reaction involving the N-tosylhydrazone derived from 4-bromobenzaldehyde. scispace.comrsc.org

Kinetic Studies of Metal-Catalyzed Reactions

Detailed kinetic studies on metal-catalyzed reactions specifically involving this compound are not extensively reported in the provided search results. However, the broader field of palladium-catalyzed cross-coupling and C-H functionalization reactions is supported by a wealth of mechanistic and kinetic investigations.

For palladium-catalyzed cross-coupling reactions, the catalytic cycle is generally understood to involve oxidative addition of the aryl halide (like this compound) to the Pd(0) catalyst, followed by transmetalation with the coupling partner (e.g., a boronic acid in Suzuki coupling or an organozinc reagent in Negishi coupling), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. mdpi.com The rate-determining step can vary depending on the specific reaction conditions, ligands, and substrates.

In palladium-catalyzed C-H functionalization directed by groups like oxime ethers, the reaction mechanism is believed to involve the coordination of the directing group to the palladium center, bringing the catalyst into proximity with the C-H bond. This is followed by C-H activation, often via a concerted metalation-deprotonation pathway, to form a palladacycle intermediate. This intermediate then reacts with a coupling partner or an oxidant to deliver the functionalized product. nih.gov Kinetic studies in this area help to elucidate the elementary steps of the catalytic cycle and to optimize reaction conditions for improved efficiency and selectivity.

While specific kinetic data for this compound is sparse in the provided context, the general principles and mechanistic understanding from related systems are applicable and provide a framework for predicting and controlling its reactivity in metal-catalyzed transformations.

Structural Elucidation and Theoretical Characterization of 4 Bromobenzaldehyde Oxime and Its Derivatives

Advanced Spectroscopic Methodologies for Structural Assignment

Spectroscopic techniques are fundamental in determining the molecular structure of 4-bromobenzaldehyde (B125591) oxime. High-resolution Nuclear Magnetic Resonance (NMR), along with Infrared (IR) and Raman spectroscopy, provide detailed insights into the compound's configuration and vibrational properties.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Configurational Analysis

High-resolution NMR spectroscopy is a powerful tool for analyzing the configuration of 4-bromobenzaldehyde oxime. Studies have shown that the (E)-isomer is the more stable and commonly synthesized form. iucr.org

¹H NMR and ¹³C NMR data are instrumental in confirming the structure. For instance, in a ¹H NMR spectrum of (E)-4-bromobenzaldehyde oxime recorded in deuterated chloroform (B151607) (CDCl₃), the chemical shifts can be assigned to the different protons in the molecule. rsc.orgrsc.org The aromatic protons typically appear as multiplets in the range of δ 7.4-7.6 ppm, while the azomethine proton (CH=N) shows a characteristic singlet at around δ 8.1 ppm. The hydroxyl proton of the oxime group often appears as a broad singlet.

Similarly, ¹³C NMR spectroscopy provides information about the carbon framework. rsc.org The carbon of the C=N bond is typically observed around δ 149.5 ppm, while the aromatic carbons show signals in the δ 128-132 ppm region. rsc.org

Interactive Table: ¹H NMR and ¹³C NMR Data for (E)-4-bromobenzaldehyde oxime

| Nucleus | Chemical Shift (ppm) | Solvent |

| ¹H | 8.11 (s, 1H, CH=N), 7.54 (d, 2H, Ar-H), 7.46 (d, 2H, Ar-H) | CDCl₃ |

| ¹³C | 149.5 (C=N), 132.1 (Ar-C), 128.5 (Ar-C) | CDCl₃ |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

The synthesis of derivatives, such as 4-bromobenzaldehyde O-(2-ethoxybenzyl)oxime, further illustrates the utility of NMR in structural elucidation. researchgate.net The presence of the additional ethoxybenzyl group introduces new signals in the NMR spectrum, which can be assigned to confirm the successful derivatization.

Infrared and Raman Spectroscopic Probes for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. For this compound, these methods help identify key functional groups.

The IR spectrum of this compound typically shows a broad absorption band in the region of 3200-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the oxime group. rsc.org The C=N stretching vibration usually appears as a medium to strong band around 1600-1650 cm⁻¹. Other significant peaks include those for the aromatic C-H and C=C stretching vibrations, as well as the C-Br stretching vibration at lower frequencies. rsc.orgbhu.ac.in

A derivative, (E)-4-((4-bromobenzylidene) amino)benzenesulfonamide, has been synthesized and characterized using IR and Raman spectroscopy, providing further insight into the vibrational properties of related structures. researchgate.net

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | 3202 |

| C=N | Stretching | ~1605 |

| Aromatic C-H | Stretching | ~3100-3000 |

| Aromatic C=C | Stretching | ~1580-1450 |

| C-Br | Stretching | ~750 |

X-ray Crystallographic Investigations

X-ray crystallography provides precise information about the solid-state structure of molecules, including bond lengths, bond angles, and intermolecular interactions.

Determination of Solid-State Molecular Conformation and Stereochemistry

Single-crystal X-ray diffraction studies have confirmed the anti configuration of the C=N double bond in this compound. researchgate.net The molecule is largely planar, with the oxime group being slightly twisted with respect to the benzene (B151609) ring.

One study reported the crystal structure of anti-4-bromobenzaldehyde oxime as orthorhombic, belonging to the space group P2(1)2(1)2(1). researchgate.net Another study reported a monoclinic crystal system with the space group P21/c for the (E)-isomer. rsc.org These differences may suggest the existence of polymorphs.

Interactive Table: Crystallographic Data for this compound

| Parameter | Orthorhombic Form researchgate.net | Monoclinic Form rsc.org |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2(1)2(1)2(1) | P21/c |

| a (Å) | 6.608(2) | 6.1832(7) |

| b (Å) | Not Reported | 4.7807(6) |

| c (Å) | Not Reported | 25.509(5) |

| α (°) | 90 | 90 |

| β (°) | 90 | 94.353(15) |

| γ (°) | 90 | 90 |

| V (ų) | Not Reported | 751.87(19) |

| Z | Not Reported | 4 |

Analysis of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding Networks

In the solid state, molecules of this compound are held together by a network of intermolecular interactions. Hydrogen bonding is a prominent feature, with the hydroxyl group of the oxime acting as a hydrogen bond donor to the nitrogen atom of an adjacent molecule, forming chains or dimers.

Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction where the bromine atom acts as an electrophilic region and interacts with a nucleophilic site on a neighboring molecule. Studies on co-crystals of this compound with other molecules have been conducted to investigate the competition and interplay between hydrogen and halogen bonding. iucr.org

Polymorphism and Crystal Engineering Studies

The existence of different crystal forms, or polymorphs, for this compound has been suggested by the varying crystallographic data reported in the literature. rsc.orgresearchgate.net Polymorphism can significantly affect the physical properties of a compound, such as its melting point and solubility. Discrepancies in reported melting points for related bromobenzaldehyde derivatives also hint at the possibility of polymorphism.

Crystal engineering studies involving this compound aim to control the self-assembly of the molecules in the solid state to create new materials with desired properties. By understanding and utilizing the intermolecular interactions, such as hydrogen and halogen bonding, it is possible to design and synthesize novel crystal structures. iucr.orgsmolecule.com

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides a powerful lens through which the fundamental characteristics of molecules can be explored. By leveraging the principles of quantum mechanics, chemists can model molecular structures, predict their properties, and simulate their behavior with remarkable accuracy. These theoretical investigations complement experimental findings, offering explanations for observed phenomena and guiding future research directions.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. This method calculates the electron density of a system to determine its energy and other properties. For this compound and its derivatives, DFT calculations are instrumental in understanding their stability, reactivity, and electronic characteristics.

DFT studies on related compounds, such as the photocatalytic reduction of 4-bromobenzaldehyde, have demonstrated the utility of this approach in elucidating reaction mechanisms. rsc.org For instance, calculations can reveal the distribution of electron density, highlighting the electrophilic and nucleophilic sites within the molecule. The bromine atom, being an electron-withdrawing group, significantly influences the electronic properties of the benzene ring, affecting its reactivity in various chemical transformations. tcichemicals.com

In a study on a Schiff base derived from 4-bromobenzaldehyde, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were employed to optimize the molecular geometry and analyze the electronic structure. nih.gov Such calculations can provide valuable data on bond lengths, bond angles, and dihedral angles, which are essential for a complete structural description. Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offers insights into the molecule's reactivity and its ability to participate in chemical reactions. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

| Computational Parameter | Significance in Understanding this compound |

|---|---|

| Optimized Geometry (Bond Lengths, Angles) | Provides the most stable three-dimensional arrangement of atoms, crucial for understanding steric effects and intermolecular interactions. |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer and conjugative interactions within the molecule, providing insights into its electronic stabilization. |

While DFT calculations provide a static picture of a molecule's most stable conformation, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to explore the conformational landscape and understand how the molecule moves, flexes, and interacts with its environment.

For a molecule like this compound, which possesses rotational freedom around several single bonds (e.g., the C-C bond between the phenyl ring and the oxime group, and the C=N-O-H linkage), MD simulations can be particularly insightful. These simulations can identify the most populated conformations, the energy barriers between them, and the influence of solvent on the conformational preferences.

Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model and provide a more detailed interpretation of the spectra. For this compound, theoretical calculations can predict various spectroscopic properties, including nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman).

Time-dependent DFT (TD-DFT) is a powerful method for predicting electronic absorption spectra (UV-Vis). In a study on a Schiff base of 4-bromobenzaldehyde, TD-DFT calculations were used to simulate the UV-Vis spectrum, showing good agreement with experimental results. researchgate.net Similarly, DFT calculations can predict ¹H and ¹³C NMR chemical shifts. While experimental ¹H NMR data for this compound is available, theoretical calculations can aid in the precise assignment of each signal to the corresponding proton in the molecule. rsc.org

| Proton Signal (δ, ppm) | Multiplicity | Assignment (Predicted) | Reference |

|---|---|---|---|

| 8.11 | s | CH=N | rsc.org |

| 7.83 | s | N-OH | rsc.org |

| 7.54 | q | Aromatic Protons (ortho to CH=N) | rsc.org |

| 7.46 | q | Aromatic Protons (ortho to Br) | rsc.org |

Beyond spectroscopy, computational chemistry is instrumental in predicting reaction pathways and understanding reaction mechanisms. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can construct a potential energy surface for a given reaction. This allows for the determination of activation energies, which are crucial for predicting reaction rates and identifying the most favorable reaction pathways. For instance, in the photocatalytic reduction of 4-bromobenzaldehyde, DFT calculations have been used to verify the proposed reaction mechanism and to show how the solvent influences the reaction outcome, leading to either debromination or reduction of the aldehyde group. rsc.org These predictive capabilities are invaluable for designing more efficient and selective synthetic methods for producing derivatives of this compound.

Applications of 4 Bromobenzaldehyde Oxime As a Versatile Synthetic Building Block

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The oxime functional group is a cornerstone in the synthesis of nitrogen-based heterocycles. 4-Bromobenzaldehyde (B125591) oxime is frequently employed in reactions that form five-membered rings and other more complex cyclic systems through cyclocondensation and cycloaddition pathways.

Pyrazoles are a significant class of nitrogen-containing heterocycles found in many pharmaceutically active compounds. nih.gov One strategy for pyrazole (B372694) synthesis involves the reaction of an oxime with an alkyne. For instance, a copper-catalyzed coupling reaction between an oxime and an alkyne can produce a β-aminoenone intermediate, which is then transformed into the corresponding pyrazole upon treatment with hydrazine (B178648). nih.gov

In a typical pathway, 4-bromobenzaldehyde oxime can react with a terminal alkyne in the presence of a copper catalyst. This forms a key intermediate which, without isolation, undergoes cyclization with a hydrazine source to yield a 3,5-disubstituted pyrazole. The 4-bromophenyl group from the starting oxime becomes a substituent on the final pyrazole ring, demonstrating the role of the oxime as a direct precursor to this heterocyclic system.

Table 1: Illustrative Synthesis of a Pyrazole Derivative

| Starting Material 1 | Starting Material 2 | Reagents | Product Class |

| This compound | Terminal Alkyne | 1. Copper Catalyst 2. Hydrazine | 3-(4-Bromophenyl)-5-substituted-1H-pyrazole |

This compound is a key precursor for the synthesis of isoxazoles and their derivatives. core.ac.ukgoogle.com The primary method involves the in-situ generation of a nitrile oxide from the oxime, which then undergoes a 1,3-dipolar cycloaddition with an alkene or alkyne. core.ac.uk The conversion of this compound to the corresponding hydroximoyl chloride is a critical step. This is often achieved using chlorinating agents like N-chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF). rsc.org The resulting (Z)-4-bromo-N-hydroxybenzimidoyl chloride can then be reacted with various alkynes to produce 3,5-disubstituted isoxazoles. rsc.org

Another efficient method utilizes hypervalent iodine(III) reagents, such as Koser's reagent, to oxidize the aldoxime to a nitrile oxide, which readily reacts with unsaturated substrates to form isoxazoles in moderate to high yields. core.ac.uk This approach is noted for its efficiency and alignment with green chemistry principles. core.ac.uk

The versatility of the 4-bromophenyl moiety also allows for the construction of more complex polycyclic systems. For example, derivatives originating from 4-bromobenzaldehyde can be elaborated into complex ketones which can then undergo condensation with other reagents, such as 2-aminobenzaldehyde, to form polycyclic architectures like tetrahydroacridines.

Table 2: Synthesis of Isoxazole (B147169) Derivatives from this compound

| Intermediate | Alkyne Reactant | Product | Yield | Reference |

| (Z)-4-bromo-N-hydroxybenzimidoyl chloride | 1-ethynyl-3-methoxybenzene | 3-(4-bromophenyl)-5-(3-methoxyphenyl)isoxazole | 66% | rsc.org |

| (E)-4-bromobenzaldehyde oxime | Not specified (via nitrile oxide) | 3-(4-bromophenyl)-4,5-dihydroisoxazole derivative | 90% | core.ac.uk |

Intermediate in Multi-Step Organic Transformations

The strategic placement of the bromo and oxime functionalities makes this compound an ideal intermediate in multi-step syntheses, where different parts of the molecule are sequentially modified to build complex target structures.

This compound serves as a building block in the synthesis of complex molecules with potential biological activity. A notable application is in the creation of biphenyl (B1667301) scaffolds, which are of interest in medicinal chemistry. nih.gov In a representative sequence, 4-bromobenzaldehyde first undergoes a Suzuki cross-coupling reaction with a suitable boronic acid. nih.gov This reaction, often catalyzed by palladium, constructs a biphenyl aldehyde. The aldehyde group is then converted to an oxime using hydroxylamine (B1172632) hydrochloride. rsc.orgnih.gov This multi-step process leverages the bromine atom for carbon-carbon bond formation and the aldehyde for subsequent transformation into the oxime, ultimately yielding complex biphenyl oximes designed to interact with biological targets like estrogen receptors. nih.gov Similarly, 4-bromobenzaldehyde is a documented starting material for the synthesis of complex fused isoquinoline (B145761) derivatives, further highlighting its utility in constructing diverse molecular frameworks. guidechem.com

While this compound itself is achiral, it can be incorporated into synthetic sequences that establish stereocenters. Its precursor, 4-bromobenzaldehyde, can participate in reactions that lead to chiral products, which can then be further functionalized. For example, a chiral ketone bearing an all-carbon quaternary stereocenter can be synthesized through an asymmetric House–Meinwald rearrangement. This chiral ketone, which can be derived from a precursor related to 4-bromobenzaldehyde, can be transformed into a variety of other molecules while retaining its enantiopurity. One such transformation is the conversion to the corresponding oxime, demonstrating that the oxime functionality can be introduced into a complex, stereodefined molecule without loss of stereochemical integrity. This showcases the compatibility of the oxime group with synthetic routes focused on stereocontrol, allowing it to be a part of complex molecular architectures where three-dimensional arrangement is critical.

Development of Novel Organic Reagents and Catalysts Utilizing this compound Scaffolds

The structural attributes of this compound make it a suitable platform for developing novel reagents and for integration into catalytic systems. The 4-bromophenyl group is a key feature, enabling palladium-catalyzed cross-coupling reactions to link the oxime-containing scaffold to other molecular fragments. nih.govrsc.org This strategy is employed in the synthesis of new biphenyl oxime derivatives that act as selective modulators for biological receptors, effectively serving as novel organic reagents for chemical biology studies. nih.gov

Furthermore, the interaction of the oxime group itself with metal catalysts is an area of active research. For example, the oxidative deprotection of this compound has been studied using a reusable palladium catalyst supported on manganese dioxide-coated carbon fiber (Pd(0)@MnO2–CF). researchgate.net While in this case the oxime is the substrate, such studies provide insight into the coordination and reactivity of the oxime group. This knowledge is foundational for designing new ligands for catalysis, where an oxime-containing scaffold could be used to coordinate with a metal center, influencing its catalytic activity and selectivity in various organic transformations.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Oxime Transformations

The transformation of oximes, including 4-bromobenzaldehyde (B125591) oxime, into valuable chemical entities is a cornerstone of organic synthesis. A major thrust of current research is the development of more efficient, selective, and environmentally benign catalytic systems to mediate these transformations.

Historically, the conversion of oximes has relied on stoichiometric reagents or harsh reaction conditions. However, the paradigm is shifting towards catalysis. For instance, palladium nanoparticles supported on manganese dioxide-modified cotton fabric have been shown to be an effective and reusable catalyst for the oxidative deprotection of 4-bromobenzaldehyde oxime. researchgate.net This bio-based heterogeneous catalytic system offers easy separation and recyclability, addressing key principles of green chemistry. researchgate.net

Metal-involving reactions, both mediated and catalyzed, have significantly expanded the synthetic utility of oximes. acs.org These reactions can lead to a diverse array of products, including functionalized oximes and various heterocyclic systems. acs.org The synergistic action of copper and palladium catalysts, for example, has been employed in the transformation of oximes into pyridines. acs.org Future research will likely focus on designing catalysts with enhanced activity and selectivity for specific transformations of this compound, potentially leading to novel reaction pathways and the synthesis of previously inaccessible molecules. The exploration of non-precious metal catalysts and photocatalytic systems also represents a promising avenue for more sustainable chemical processes. nih.gov

Advanced Computational Modeling for Predictive Synthesis

The integration of computational chemistry with synthetic organic chemistry is revolutionizing how scientists approach the synthesis of molecules like this compound. Advanced computational modeling, particularly using Density Functional Theory (DFT), is becoming an indispensable tool for predicting reaction outcomes and designing more efficient synthetic routes.

For example, DFT and Time-Dependent DFT (TD-DFT) have been used to study the electronic structure of Schiff bases derived from 4-bromobenzaldehyde. researchgate.net By simulating infrared and UV-visible spectra, researchers can gain detailed insights into the molecular properties and reactivity of these compounds. researchgate.net This predictive power allows for the in silico screening of potential reaction pathways and catalysts, saving significant time and resources in the laboratory.

Furthermore, machine learning algorithms are being employed to build quantitative structure-property relationship (QSPR) models. acs.org These models can predict the properties and reactivity of new molecules based on a training set of known compounds. acs.org In the context of oxime esters, machine learning has been used to accelerate the design of novel photoinitiators by predicting their photosensitivity. acs.org The application of such predictive models to the synthesis and transformations of this compound could lead to the discovery of new reactions and the optimization of existing ones with unprecedented efficiency.

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry and automated synthesis are being increasingly applied to the production of fine chemicals, and this compound is no exception. These technologies offer numerous advantages over traditional batch processing, including improved safety, higher yields, and greater consistency.

Flow chemistry, where reactions are carried out in a continuous stream, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can lead to significantly enhanced reaction rates and selectivities. For instance, an aldol (B89426) reaction involving 4-bromobenzaldehyde that took 24 hours to complete in a batch reactor reached 100% conversion in just 20 minutes in a flow system. beilstein-journals.org

Automated synthesis platforms, often coupled with flow reactors, can further accelerate the discovery and optimization of chemical reactions. acs.org These systems can perform numerous experiments in a high-throughput manner, rapidly screening different reagents, catalysts, and reaction conditions. The solid-phase synthesis of spirocyclic oximes, for example, can be adapted for automated, high-throughput techniques, enabling the rapid generation of libraries of related compounds. nih.gov The integration of this compound into such automated workflows will undoubtedly accelerate the discovery of new derivatives with potential applications in various fields.

Exploration of Unconventional Reactivity Patterns

Beyond its established transformations, researchers are actively exploring the unconventional reactivity of this compound to unlock new synthetic possibilities. This includes investigating its behavior under novel reaction conditions and with new classes of reagents.

One area of interest is the use of hypervalent iodine reagents to promote oxidative transformations of oximes. lucp.net Depending on the specific reagent and reaction conditions, these reactions can yield a variety of products, including nitrile oxides, which are valuable intermediates in the synthesis of heterocyclic compounds. lucp.netmdpi.com The reaction of this compound with hydroxylamine (B1172632) hydrochloride in pyridine (B92270), for instance, is a key step in the synthesis of functionalized isoxazole (B147169) esters. researchgate.net

The study of "click chemistry" has also highlighted the versatile reactivity of oximes. rsc.org The formation of the oxime bond is a rapid and efficient reaction that produces only water as a byproduct, making it an attractive ligation strategy in polymer science and materials chemistry. rsc.org The dynamic nature of the oxime linkage also imparts interesting properties to the resulting materials. rsc.org Investigating the participation of this compound in such unconventional reactions could lead to the development of novel polymers, functional materials, and bioactive molecules with unique properties and applications. The reaction of 4-bromobenzaldehyde with substituted acetophenones and urea, for example, has been shown to yield different heterocyclic products depending on the reaction conditions. researchgate.net

Q & A

Q. What are the standard synthetic protocols for preparing 4-bromobenzaldehyde oxime, and how can reaction efficiency be optimized?

- Methodological Answer : this compound is typically synthesized via condensation of 4-bromobenzaldehyde with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol or THF). To optimize efficiency:

- Use a 1:1.2 molar ratio of aldehyde to hydroxylamine to ensure complete conversion .

- Add a base (e.g., EtN) to neutralize HCl byproducts and accelerate the reaction .

- Monitor reaction progress via TLC or FT-IR for the disappearance of the aldehyde C=O peak (~1700 cm) and appearance of the oxime C=N peak (~1630 cm).

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR should show a singlet for the oxime proton (N–OH) at δ 8.2–8.5 ppm and aromatic protons at δ 7.5–7.8 ppm. C NMR should confirm the imine carbon (C=N) at ~150 ppm .

- Melting Point Analysis : Compare observed melting points with literature values (e.g., 123–125°C) .

- Mass Spectrometry : ESI-MS or EI-MS should show a molecular ion peak at m/z 200.03 (CHBrNO) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact .

- First Aid : For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist . For skin contact, wash with soap and water for 15 minutes .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

Advanced Research Questions

Q. How do reaction intermediates and hydrogen-bonding interactions influence the mechanism of oxime formation?

- Methodological Answer :

- Computational studies (e.g., DFT) show that oxime formation proceeds via a nucleophilic addition-elimination mechanism. Hydrogen bonding between hydroxylamine and solvent molecules stabilizes the transition state .

- In acetone oxime models, intermediates with water expulsion barriers >20 kcal/mol are observable, suggesting similar pathways for brominated analogs .

Q. What strategies can improve crystallinity for X-ray diffraction studies of this compound derivatives?

- Methodological Answer :

- Solvent Selection : Recrystallize from hot ethanol or THF, which promotes slow cooling and lattice ordering .

- Additives : Introduce trace amounts of ethyl acetate to reduce nucleation rates.

- Temperature Control : Use gradient cooling (e.g., 5°C/hour) to grow single crystals suitable for SC-XRD .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Geometry Optimization : Use Gaussian or ORCA to optimize structures at the B3LYP/6-31G(d) level.

- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic (C–Br) and nucleophilic (N–OH) sites .

- Transition-State Analysis : Locate TSs using QST2/QST3 methods to evaluate activation energies for SNAr reactions .

Q. How should researchers address discrepancies in reported toxicity data for this compound?

- Methodological Answer :

- In Vitro Assays : Conduct MTT assays on human cell lines (e.g., HEK293) to quantify cytotoxicity. Compare results with existing data (e.g., LD values) .

- Literature Review : Cross-reference SDS sheets from multiple suppliers (e.g., conflicting eye-wash durations: 10–15 minutes vs. immediate medical consultation ).

Q. What environmental precautions are necessary when disposing of this compound waste?

- Methodological Answer :

- Neutralization : Treat aqueous waste with 10% NaOH to hydrolyze oxime groups before disposal .

- Adsorption : Use activated carbon to capture organic residues from solvents .

- Regulatory Compliance : Follow EPA guidelines for brominated organic waste (40 CFR § 261.24) .

Data Contradictions and Mitigation

Q. Why do different sources recommend varying first-aid measures for oxime exposure?

- Analysis :

Q. How can researchers validate synthetic yields when literature reports vary widely?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.